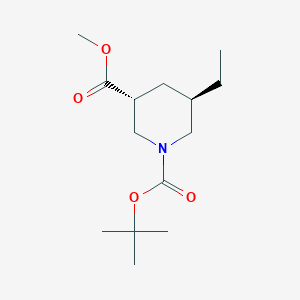

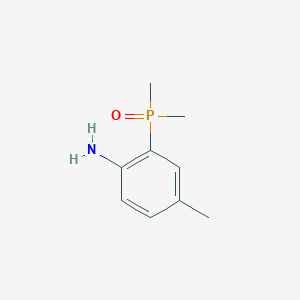

![molecular formula C22H22ClN5O4 B2743243 2-(2-氯苯基)-5-甲基-7-(2,4,5-三甲氧基苯基)-4,7-二氢-[1,2,4]噁唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 538364-59-9](/img/structure/B2743243.png)

2-(2-氯苯基)-5-甲基-7-(2,4,5-三甲氧基苯基)-4,7-二氢-[1,2,4]噁唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The compound also contains a chlorophenyl group, a methyl group, and a trimethoxyphenyl group .科学研究应用

Pharmaceutical Chemistry

The triazole ring present in the compound is a common motif in pharmaceuticals. It can serve as a scaffold for the development of new drugs due to its ability to mimic peptide bonds and bind to enzymes or receptors . The specific substitutions on the triazole ring can lead to compounds with potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.

Agrochemical Research

Triazole derivatives are also explored in agrochemical research for their potential use as fungicides or growth regulators . The chlorophenyl group in the compound could enhance these properties, leading to the development of more effective agrochemicals.

Materials Science

In materials science, the compound’s diverse functional groups make it a candidate for creating novel polymers or coatings with specific characteristics like increased durability or chemical resistance .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic activity or for use in electronic materials .

Green Chemistry

The synthesis of triazole derivatives can be optimized using green chemistry principles, such as minimizing waste and avoiding harsh conditions . This compound could be synthesized using environmentally friendly methods, contributing to sustainable chemical practices.

Cancer Research

Recent studies have indicated that some triazole derivatives exhibit selectivity against cancer cell lines . The compound could be investigated for its anticancer activity, potentially leading to new treatments.

Synthetic Bioactivity

The compound’s structure allows for a variety of synthetic modifications, which can be used to create molecules with bioactive properties. These properties can be tailored for specific biological targets, leading to new insights in medicinal chemistry .

Mechanistic Studies

Understanding the mechanism of action of triazole derivatives is crucial for their application. The compound can be used in mechanistic studies to elucidate pathways of enzyme inhibition or activation, which is vital for drug design .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

属性

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O4/c1-11-18(20(24)29)19(13-9-16(31-3)17(32-4)10-15(13)30-2)28-22(25-11)26-21(27-28)12-7-5-6-8-14(12)23/h5-10,19H,1-4H3,(H2,24,29)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWBVZRXSHIKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

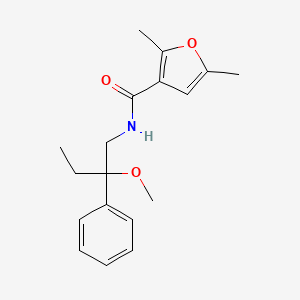

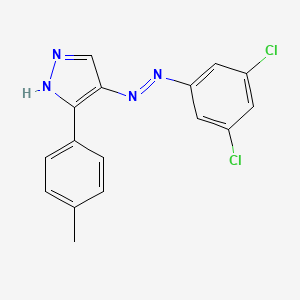

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

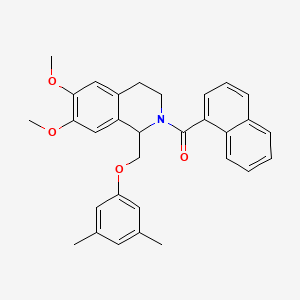

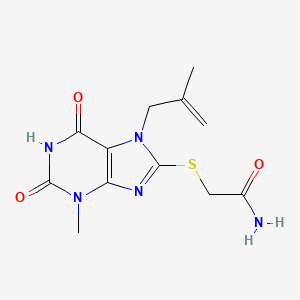

![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)

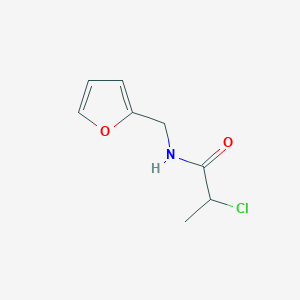

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)

![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)

![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)